molecular formula C26H44N2O4 B14910673 (3R,4R,5R)-Ethyl-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Oseltamivir Impurity pound(c)

(3R,4R,5R)-Ethyl-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Oseltamivir Impurity pound(c)

Cat. No.: B14910673
M. Wt: 448.6 g/mol
InChI Key: IFQIYQMUGWXRFJ-WXFUMESZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves several steps, including the formation of the cyclohexene ring, introduction of the functional groups, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The functional groups on the cyclohexene ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: The compound has potential therapeutic applications, such as drug development and delivery systems.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and produce specific effects, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate include other cyclohexene derivatives with different functional groups. Examples include:

  • Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylate

Uniqueness

The uniqueness of Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H44N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl (3R,4R,5R)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23-,24-/m1/s1

InChI Key

IFQIYQMUGWXRFJ-WXFUMESZSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.